5-Methyl Substitution on I3C Scaffold: NEDD4-1 Ubiquitin Ligase Inhibitory Potency Enhancement vs. Unsubstituted I3C
In a comparative in vitro ubiquitination assay using purified NEDD4-1 HECT domain, indole-3-carbinol analogues with added methyl groups that increase the nucleophilicity of the benzene ring π-system demonstrated substantially enhanced enzymatic inhibitory potency relative to unsubstituted indole-3-carbinol (I3C). Compounds 2242 and 2243—indolecarbinol analogues with added methyl groups—achieved IC50 values of 2.71 μM and 7.59 μM, respectively, compared to the parent I3C which exhibited an IC50 of 284 μM [1]. This represents a potency enhancement of approximately 105-fold and 37-fold. Protein thermal shift assays and in silico binding simulations confirmed that these indolecarbinol compounds bind directly to the catalytic HECT domain of NEDD4-1 [1].
| Evidence Dimension | NEDD4-1 HECT domain ubiquitination inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; 5-methyl substitution pattern is structurally analogous to the methyl-modified indolecarbinol core of Compounds 2242 and 2243 |
| Comparator Or Baseline | Indole-3-carbinol (I3C, unsubstituted) IC50 = 284 μM; Methyl-substituted indolecarbinol analogues: Compound 2242 IC50 = 2.71 μM; Compound 2243 IC50 = 7.59 μM |
| Quantified Difference | Methyl substitution enhances potency by 37-fold to 105-fold (based on 284 μM vs. 2.71–7.59 μM range) |
| Conditions | In vitro NEDD4-1 ubiquitination assay; purified HECT domain; protein thermal shift and in silico docking validation |
Why This Matters
This class-level inference indicates that 5-methyl substitution on the indole-3-carbinol scaffold is a validated potency-enhancing modification; procurement of 5-methyl-3-hydroxymethylindole provides the methyl-activated indole core prior to further derivatization, potentially enabling more potent NEDD4-1 inhibitor development compared to starting from unsubstituted I3C.
- [1] Quirit, J. G., et al. (2017). Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells. Biochemical Pharmacology, 127, 13–27. DOI: 10.1016/j.bcp.2016.12.015. View Source
